molecular formula C5H3IO2S B6250752 4-iodothiophene-3-carboxylic acid CAS No. 78071-33-7

4-iodothiophene-3-carboxylic acid

Cat. No.: B6250752
CAS No.: 78071-33-7
M. Wt: 254.05 g/mol
InChI Key: CFEILZOMIXWPFI-UHFFFAOYSA-N
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Description

4-iodothiophene-3-carboxylic acid is an organic compound with the molecular formula C(_5)H(_3)IO(_2)S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The presence of both an iodine atom and a carboxylic acid group on the thiophene ring makes this compound particularly interesting for various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-iodothiophene-3-carboxylic acid can be synthesized through several methods. One common approach involves the iodination of thiophene-3-carboxylic acid. This reaction typically uses iodine and an oxidizing agent such as potassium iodate in an acidic medium. The reaction proceeds as follows:

Thiophene-3-carboxylic acid+I2+Oxidizing agent4-iodothiophene-3-carboxylic acid\text{Thiophene-3-carboxylic acid} + I_2 + \text{Oxidizing agent} \rightarrow \text{this compound} Thiophene-3-carboxylic acid+I2​+Oxidizing agent→4-iodothiophene-3-carboxylic acid

Another method involves the palladium-catalyzed coupling reaction, where thiophene-3-carboxylic acid is reacted with an iodine source in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound often employs large-scale iodination processes, optimized for yield and purity. These processes may involve continuous flow reactors to ensure consistent reaction conditions and efficient heat management.

Chemical Reactions Analysis

Types of Reactions

4-iodothiophene-3-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in Suzuki, Heck, and Sonogashira coupling reactions, forming new carbon-carbon bonds.

    Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide.

    Oxidation: Strong oxidizing agents like potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products

    Substitution Products: Depending on the nucleophile, products can include azides, nitriles, or other substituted thiophenes.

    Coupling Products: Biaryl compounds or other complex structures depending on the coupling partner.

Scientific Research Applications

4-iodothiophene-3-carboxylic acid is used in various fields of scientific research:

    Chemistry: As a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Used in the synthesis of biologically active compounds, including potential drug candidates.

    Medicine: Investigated for its role in the synthesis of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of organic semiconductors and materials for electronic devices.

Mechanism of Action

The mechanism of action of 4-iodothiophene-3-carboxylic acid depends on its application. In coupling reactions, the iodine atom facilitates the formation of new carbon-carbon bonds through palladium-catalyzed mechanisms. In biological systems, derivatives of this compound may interact with specific enzymes or receptors, modulating biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-3-carboxylic acid: Lacks the iodine substituent, making it less reactive in certain coupling reactions.

    4-bromothiophene-3-carboxylic acid: Similar in structure but with a bromine atom instead of iodine, leading to different reactivity and coupling efficiency.

    4-chlorothiophene-3-carboxylic acid: Contains a chlorine atom, which also affects its reactivity and applications.

Uniqueness

4-iodothiophene-3-carboxylic acid is unique due to the presence of the iodine atom, which enhances its reactivity in substitution and coupling reactions compared to its bromine and chlorine analogs. This makes it a valuable intermediate in the synthesis of complex organic molecules.

Properties

CAS No.

78071-33-7

Molecular Formula

C5H3IO2S

Molecular Weight

254.05 g/mol

IUPAC Name

4-iodothiophene-3-carboxylic acid

InChI

InChI=1S/C5H3IO2S/c6-4-2-9-1-3(4)5(7)8/h1-2H,(H,7,8)

InChI Key

CFEILZOMIXWPFI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CS1)I)C(=O)O

Purity

95

Origin of Product

United States

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